2-(Difluoromethyl)-4,5-dimethoxyphenol
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Overview
Description
2-(Difluoromethyl)-4,5-dimethoxyphenol is an organic compound characterized by the presence of difluoromethyl and dimethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of phenolic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base like NaHCO3 and a solvent such as acetonitrile .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4,5-dimethoxyphenol may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based methods, such as those involving copper or palladium catalysts, can facilitate the transfer of difluoromethyl groups to phenolic substrates in a more efficient and scalable manner .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of difluoromethylated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
2-(Difluoromethyl)-4,5-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4,5-dimethoxyphenol involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4,5-dimethoxyphenol
- 2-(Monofluoromethyl)-4,5-dimethoxyphenol
- 2-(Difluoromethyl)-4,5-dimethoxybenzene
Uniqueness
2-(Difluoromethyl)-4,5-dimethoxyphenol is unique due to the presence of both difluoromethyl and dimethoxy groups, which confer distinct chemical and physical properties. Compared to its trifluoromethyl and monofluoromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-3-5(9(10)11)6(12)4-8(7)14-2/h3-4,9,12H,1-2H3 |
InChI Key |
KJJROAAQHXLDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)O)OC |
Origin of Product |
United States |
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